Cas no 887590-49-0 (Benzenamine,N-(cyclobutylmethyl)-3-(trifluoromethyl)-)
887590-49-0 structure
Product Name:Benzenamine,N-(cyclobutylmethyl)-3-(trifluoromethyl)-
CAS-nummer:887590-49-0
MF:C12H14F3N
MW:229.241473674774
CID:713582
PubChem ID:53431143
Update Time:2025-09-23
Benzenamine,N-(cyclobutylmethyl)-3-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,N-(cyclobutylmethyl)-3-(trifluoromethyl)-
- CYCLOBUTYLMETHYL-(3-TRIFLUOROMETHYL-PHENYL)-AMINE
- N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline
- A1-23974
- 887590-49-0
- LITHIUMTETRACHLOROALUMINATE
- AKOS014794847
- DTXSID50700306
-
- MDL: MFCD07787001
- Inchi: 1S/C12H14F3N/c13-12(14,15)10-5-2-6-11(7-10)16-8-9-3-1-4-9/h2,5-7,9,16H,1,3-4,8H2
- InChI-sleutel: MPDOUGUGIVBSGZ-UHFFFAOYSA-N
- LACHT: FC(C1=CC=CC(=C1)NCC1CCC1)(F)F
Berekende eigenschappen
- Exacte massa: 229.108
- Monoisotopische massa: 229.108
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 4
- Complexiteit: 223
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 4.1
- Topologisch pooloppervlak: 12A^2
Benzenamine,N-(cyclobutylmethyl)-3-(trifluoromethyl)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AC01125-1g |
Benzenamine,N-(cyclobutylmethyl)-3-(trifluoromethyl)- |
887590-49-0 | 95% | 1g |
$677.00 | 2024-04-19 | |
| A2B Chem LLC | AC01125-2.5g |
Benzenamine,N-(cyclobutylmethyl)-3-(trifluoromethyl)- |
887590-49-0 | 95% | 2.5g |
$1203.00 | 2024-04-19 |
Benzenamine,N-(cyclobutylmethyl)-3-(trifluoromethyl)- Gerelateerde literatuur
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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